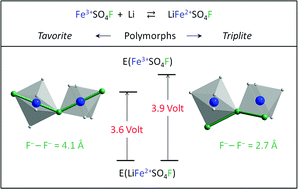Origin of the 3.6 V to 3.9 V voltage increase in the LiFeSO4F cathodes for Li-ion batteries†
Energy & Environmental Science Pub Date: 2012-09-04 DOI: 10.1039/C2EE22699E
Abstract
Recently, the LiFeSO4F material has been reported as the highest potential Fe-based cathode material for Li-ion batteries. Its working voltage vs. Li+/Li0 jumps from 3.6 V to 3.9 V when LiFeSO4F is synthesized with the fully ordered tavorite structure and the fully disordered triplite structure, respectively. The present study aims at rationalizing this voltage increase by means of DFT + U calculations combined with crystallographic and electrostatic analyses. We show that the triplite polymorph, although characterized by two distinct edge-shared crystallographic sites, locally exhibits corner-sharing connections between consecutive FeO4F2 octahedra, exactly as in the tavorite polymorph. As a consequence, edge-sharing connections exist in the lithiated triplite structure between consecutive FeO4F2 and LiO4F2 polyhedra. We then demonstrate that the origin of the voltage increase lies in the difference in the anionic networks of the two polymorphs, and more specifically in the electrostatic repulsions induced by the configuration of the fluorine atoms around the transition metal in the two polymorphs (trans- vs. cis-configurations in tavorite vs. triplite polymorphs). Such a finding should help in the design of novel high potential fluorosulphate materials, which beyond enhanced performances present sustainability attributes as they can be made from abundant elements and via low temperature eco-efficient processes.


Recommended Literature
- [1] Experimental and computational study of the exchange interaction between the V(iii) centers in the vanadium-cyclal dimer†
- [2] Advanced asymmetric supercapacitors with a squirrel cage structure Fe3O4@carbon nanocomposite as a negative electrode
- [3] Study of binary and ternary metal complexes containing the sulfato ligand: molecular models for selected non-catalytic sites in sulfurylase†
- [4] Modification of block copolymer vesicles: what will happen when AB diblock copolymer is block-extended to an ABC triblock terpolymer?†
- [5] Development of a method for the sampling and analysis of nickel and inorganic compounds of nickel in workplace air using atomic absorption spectrometry
- [6] Defining oxyanion reactivities in base-promoted glycosylations†‡
- [7] Chirality extension of an oxazine building block en route to total syntheses of (+)-hyacinthacine A2 and sphingofungin B†
- [8] Correction: CCL01, a novel formulation composed of Cuscuta seeds and Lactobacillus paracasei NK112, enhances memory function via nerve growth factor-mediated neurogenesis
- [9] Molecular design on isoxazolone-based derivatives with large second-order harmonic generation effect and terahertz wave generation†
- [10] Simple production of cellulose nanofibril microcapsules and the rheology of their suspensions










